![molecular formula C18H24N2O3 B1210983 1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil CAS No. 136160-30-0](/img/structure/B1210983.png)
1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil
Overview
Description
Molecular Structure Analysis
The molecular structure of EEDU consists of an uracil core with various substitutions at different positions . The exact structure can be found in chemical databases or scientific literature .Physical And Chemical Properties Analysis
EEDU has a molecular weight of 316.4 g/mol. Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
HIV-1 Inhibition
A significant application of 1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil is its role in inhibiting the replication of human immunodeficiency virus type 1 (HIV-1). Research has demonstrated that this compound, and similar analogues, act as potent and selective inhibitors of HIV-1. They exhibit inhibitory effects on a variety of HIV-1 strains, including drug-resistant variants, suggesting their potential as effective antiviral agents (Baba et al., 1991), (Balzarini et al., 1995).
Structural Analysis
Studies on the structure of related compounds provide insights into their molecular configuration, crucial for understanding their interaction with viral enzymes. For instance, the crystallization and molecular structure of 1-(ethoxymethyl)-6-(phenylselenyl)-5-ethyl uracil, a related compound, have been analyzed, revealing important aspects of its molecular arrangement (Mazumder et al., 1999).
Development of Analogs and Derivatives
Researchers have synthesized various analogs and derivatives of 1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil, exploring their potential as HIV-1 inhibitors. These studies aim to enhance the efficacy and selectivity of the compound against HIV-1, offering insights into structure-activity relationships and contributing to the development of more effective antiviral drugs (El‐Brollosy et al., 2002), (Imam et al., 1997).
Synergistic Effects with Other Antivirals
Studies have also shown that 1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil can act synergistically with other antiviral agents like azidothymidine (AZT) to inhibit HIV-1 replication. This suggests its potential use in combination therapies for more effective HIV treatment (Baba et al., 1991).
Safety and Hazards
properties
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20(11-23-6-2)18(22)19-17(15)21/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPZLRCYLNOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)CC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159709 | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
CAS RN |
136160-30-0 | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ethoxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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